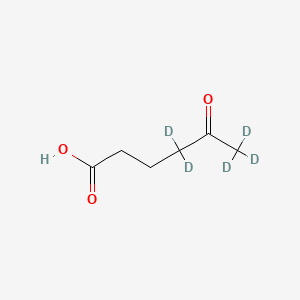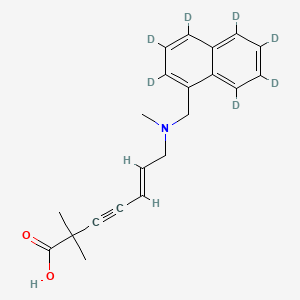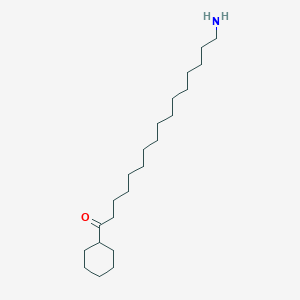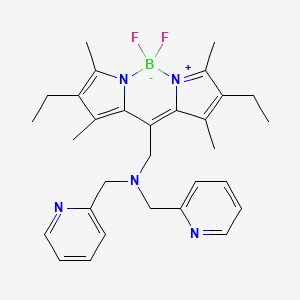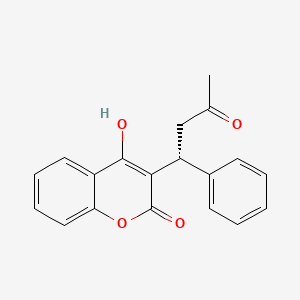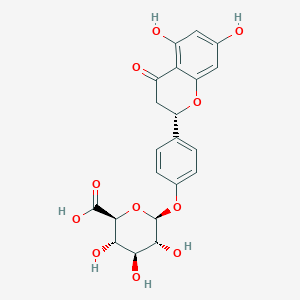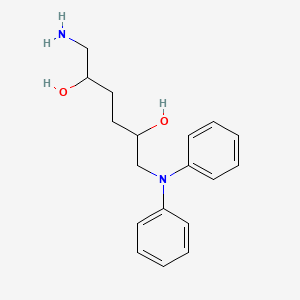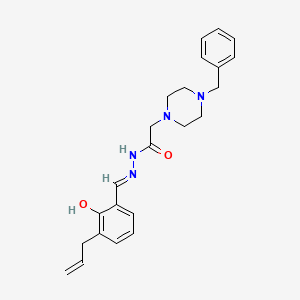
rac-Rotigotine-d3 Methyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Rotigotine-d3 Methyl Ether is a stable isotope-labeled compound used primarily in analytical and research applications. It is a derivative of rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless leg syndrome. The compound is identified by the CAS number 1246820-80-3 .
Vorbereitungsmethoden
The synthesis of rac-Rotigotine-d3 Methyl Ether involves the incorporation of deuterium atoms into the rotigotine molecule. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Methylation: Addition of a methyl group to the deuterated precursor.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .
Analyse Chemischer Reaktionen
rac-Rotigotine-d3 Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
rac-Rotigotine-d3 Methyl Ether is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving dopamine receptors and neurotransmission.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of rotigotine in the body.
Industry: Applied in the quality control of pharmaceutical formulations containing rotigotine.
Wirkmechanismus
The mechanism of action of rac-Rotigotine-d3 Methyl Ether is similar to that of rotigotine. It acts as a dopamine agonist, activating dopamine receptors in the brain. This activation mimics the effect of the neurotransmitter dopamine, leading to improved motor control and reduced symptoms of Parkinson’s disease and restless leg syndrome. The compound primarily targets dopamine D1, D2, and D3 receptors .
Vergleich Mit ähnlichen Verbindungen
rac-Rotigotine-d3 Methyl Ether is unique due to its stable isotope labeling, which makes it valuable for analytical and research purposes. Similar compounds include:
Rotigotine: The non-labeled version used in clinical treatments.
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications in neurology.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications .
Eigenschaften
CAS-Nummer |
1246820-80-3 |
|---|---|
Molekularformel |
C20H27NOS |
Molekulargewicht |
332.52 |
IUPAC-Name |
5-methoxy-N-(2-thiophen-2-ylethyl)-N-(3,3,3-trideuteriopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3 |
InChI-Schlüssel |
AXOQYAWBBDSEMG-FIBGUPNXSA-N |
SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Synonyme |
N-Propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-2-thiopheneethanamine-d3; 2-(N-Propyl-N-2-thienylethylamino)-5-methoxytetralin-d3; N 0724-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6](/img/structure/B565602.png)
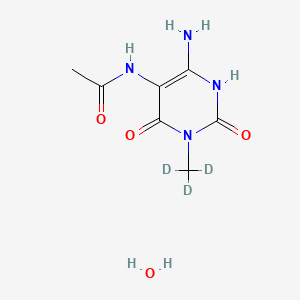
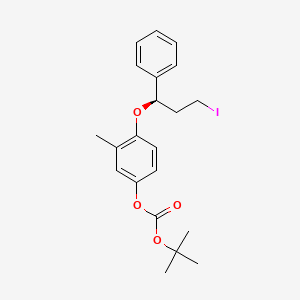
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B565608.png)
